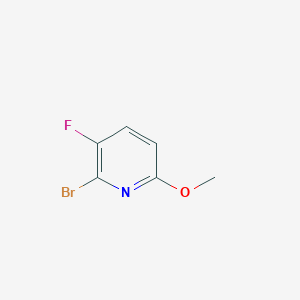

2-Bromo-3-fluoro-6-methoxypyridine

Description

Significance of Pyridine (B92270) Derivatives in Contemporary Organic Chemistry Research

Pyridine and its derivatives are indispensable tools in modern organic synthesis. youtube.com They can act as solvents, bases, and nucleophiles, participating in a wide variety of chemical transformations. youtube.com The nitrogen atom in the pyridine ring imparts a basic character and provides a site for coordination with metal ions, making pyridines valuable ligands in catalysis. youtube.com Furthermore, the pyridine nucleus is a common feature in many biologically active molecules, including vitamins and numerous pharmaceutical agents. researchgate.net The ability to functionalize the pyridine ring at various positions allows chemists to fine-tune the steric and electronic properties of the molecule, making it a versatile building block for the construction of complex molecular architectures. eurekalert.orgnih.gov

Strategic Importance of Halogen and Methoxy (B1213986) Substituents on the Pyridine Ring

The introduction of halogen atoms and methoxy groups onto the pyridine ring is a key strategy for modulating its reactivity and physicochemical properties. Halogens, such as bromine and fluorine, are electron-withdrawing groups that can influence the electron density of the pyridine ring, affecting its susceptibility to nucleophilic and electrophilic attack. nih.gov The carbon-halogen bond also serves as a versatile handle for further synthetic transformations, including cross-coupling reactions, which are fundamental to the construction of complex molecules. nih.gov

The methoxy group, on the other hand, is generally considered an electron-donating group through resonance, although its oxygen atom also has an inductive electron-withdrawing effect. tandfonline.com This dual nature allows the methoxy group to influence the electronic character of the pyridine ring in a nuanced way. tandfonline.com It can enhance a ligand's binding to target proteins and improve its pharmacokinetic properties. researchgate.net However, the methoxy group can also be a site of metabolic activity, specifically O-demethylation. tandfonline.com The interplay between halogen and methoxy substituents can therefore be used to precisely control the reactivity and biological fate of pyridine derivatives.

Overview of 2-Bromo-3-fluoro-6-methoxypyridine as a Key Scaffold in Chemical Research

This compound has emerged as a valuable and versatile building block in chemical research. Its unique substitution pattern, featuring a bromine atom at the 2-position, a fluorine atom at the 3-position, and a methoxy group at the 6-position, provides a rich platform for a variety of chemical transformations. The presence of two different halogen atoms allows for selective reactions, where one halogen can be manipulated while the other remains intact. The methoxy group further modulates the electronic properties of the ring, influencing the regioselectivity of subsequent reactions. This trifunctionalized pyridine derivative serves as a key intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C6H5BrFNO |

| Molecular Weight | 206.01 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1227599-27-0 |

| XLogP3-AA | 2.3 |

Note: The data in this table is compiled from publicly available chemical databases. nih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-3-fluoro-6-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c1-10-5-3-2-4(8)6(7)9-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSIDBBAZCOTLAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1161497-33-1 | |

| Record name | 2-bromo-3-fluoro-6-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 3 Fluoro 6 Methoxypyridine

Retrosynthetic Analysis and Design Strategies

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. For 2-Bromo-3-fluoro-6-methoxypyridine, the primary disconnections involve the carbon-halogen and carbon-oxygen bonds on the pyridine (B92270) ring.

The key functional groups are a bromine atom at position 2, a fluorine atom at position 3, and a methoxy (B1213986) group at position 6. The retrosynthetic approach suggests several potential synthetic pathways by disconnecting these groups in different orders.

Disconnection Strategy 1: Late-stage Bromination: A primary route involves the bromination of a 3-fluoro-6-methoxypyridine precursor. The directing effects of the existing fluoro and methoxy groups are critical for the regioselectivity of this step.

Disconnection Strategy 2: Late-stage Fluorination: An alternative strategy involves the fluorination of a 2-bromo-6-methoxypyridine intermediate. This often proceeds via a Sandmeyer-type reaction from a corresponding aminopyridine.

Disconnection Strategy 3: Late-stage Methoxylation: This approach would utilize a 2-bromo-3-fluoro-6-halopyridine (e.g., 2-bromo-6-chloro-3-fluoropyridine) and introduce the methoxy group via nucleophilic aromatic substitution (SNAr). The high reactivity of halogens at the 2- and 6-positions of the pyridine ring makes this a feasible strategy.

Each strategy relies on the availability of suitable precursors and the ability to control the regiochemistry at each step.

Classical Synthetic Routes to Halogenated Pyridines

Classical methods for synthesizing halogenated pyridines involve sequential introduction of the required functional groups onto a pyridine core or a precursor that is later cyclized.

Electrophilic aromatic bromination is a common method for introducing bromine onto an aromatic ring. nih.govresearchgate.net The regioselectivity is governed by the electronic properties of the substituents already present on the ring. For a precursor like 3-fluoro-6-methoxypyridine, the methoxy group is an activating, ortho-para directing group, while the fluorine is a deactivating, ortho-para directing group. The interplay of these effects would need to be carefully controlled to achieve bromination at the desired C-2 position.

Common brominating agents and conditions are summarized below.

| Reagent | Conditions | Application |

| N-Bromosuccinimide (NBS) | Acetonitrile or DMF, often with a radical initiator or acid catalyst | Mild and selective bromination of activated aromatic and heterocyclic rings. |

| Bromine (Br₂) | Acetic acid, CCl₄, or other inert solvents | A strong brominating agent, sometimes requiring a Lewis acid catalyst. |

| Tetraalkylammonium tribromides | Various solvents | Highly selective for para-bromination of certain substrates like phenols. mdpi.com |

A plausible route could involve the bromination of a pre-functionalized pyridine, such as 5-fluoro-2-methoxypyridine, to yield 3-bromo-5-fluoro-2-methoxypyridine, a constitutional isomer of the target compound. google.com Achieving the desired 2-bromo-3-fluoro-6-methoxy substitution pattern often requires a more nuanced strategy, potentially starting from a precursor where the C-2 position is predisposed to bromination.

Introducing a fluorine atom onto a pyridine ring can be challenging due to the high reactivity of fluorinating agents. nih.gov

Balz-Schiemann Reaction: A classical and reliable method is the Balz-Schiemann reaction. This involves the diazotization of an aminopyridine precursor (e.g., 2-bromo-6-methoxy-3-aminopyridine) with a nitrite source in the presence of fluoroboric acid (HBF₄) or anhydrous hydrogen fluoride (B91410) (HF), followed by thermal or photochemical decomposition of the resulting diazonium salt. google.com

Electrophilic Fluorination: Modern electrophilic fluorinating reagents, such as Selectfluor®, can directly introduce fluorine onto electron-rich heterocyclic systems. scripps.eduthermofisher.com However, the regioselectivity on a pre-brominated and methoxylated pyridine would need to be carefully controlled.

The choice of method depends heavily on the stability of the starting material and the availability of the corresponding amino-precursor. A patent describes the preparation of fluoropyridine compounds from aminopyridines using anhydrous hydrogen fluoride. google.com

The introduction of a methoxy group at the 6-position of the pyridine ring is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, a good leaving group, usually a halogen like chlorine or bromine, at the 2- or 6-position is displaced by a methoxide nucleophile.

The general reaction is as follows: Py-X + NaOMe → Py-OMe + NaX (where Py-X is a halogenated pyridine)

This reaction is highly efficient for pyridines bearing halogens at the α- (2 or 6) or γ- (4) positions, as the ring nitrogen can stabilize the negative charge of the Meisenheimer intermediate. A synthesis of 2-bromo-3-methoxypyridine, for example, proceeds from 2-bromo-3-pyridinol using potassium hydroxide and methyl iodide. prepchem.com For the target molecule, a precursor like 2,6-dibromo-3-fluoropyridine could be selectively methoxylated at the 6-position under controlled conditions.

Modern Catalytic Approaches for Pyridine Functionalization

Modern synthetic chemistry increasingly relies on transition-metal catalysis to achieve high efficiency and selectivity.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov While not typically used for direct C-F or C-O bond formation in this context, they are invaluable for constructing complex pyridine precursors.

For example, a dihalogenated pyridine, such as 2,4-dichloropyridine, can undergo site-selective cross-coupling reactions. nih.govacs.org By carefully choosing the palladium catalyst, ligand, and reaction conditions, one functional group can be introduced at one position while leaving the other halogen intact for subsequent modification.

A hypothetical modern approach to a precursor for this compound could involve:

Selective Cross-Coupling: Starting with a dihalopyridine, a palladium-catalyzed reaction (e.g., Suzuki, Negishi) could be used to install a group that can later be converted to fluorine or methoxy. nih.gov

C-H Activation: Palladium catalysts can also enable the direct functionalization of C-H bonds. rsc.orgacs.org This could potentially be used to introduce bromine at the C-2 position of a 3-fluoro-6-methoxypyridine substrate, offering a more atom-economical route.

These catalytic methods provide access to a wide range of substituted pyridines that might be difficult to synthesize using classical approaches.

C-H Functionalization for Directed Synthesis

Direct carbon-hydrogen (C-H) functionalization has emerged as a powerful and atom-economical strategy for synthesizing complex molecules, offering an alternative to traditional cross-coupling methods that require pre-functionalized starting materials. exlibrisgroup.comnih.gov For pyridine synthesis, C-H functionalization provides a streamlined approach to introduce substituents directly onto the heterocyclic core. exlibrisgroup.com However, the electron-deficient nature of the pyridine ring and the coordinating power of the nitrogen atom present unique challenges, making direct and selective functionalization difficult. exlibrisgroup.com

Despite these challenges, late-stage functionalization of pyridine rings through C-H activation is a highly sought-after method for modifying complex molecules without needing to rebuild them from scratch. uni-muenster.denih.gov One notable strategy involves an initial C-H fluorination step, followed by a subsequent nucleophilic aromatic substitution (SNAr) to install other functional groups. nih.govacs.org This two-step process effectively achieves the net result of a C-H functionalization for groups that are otherwise difficult to introduce directly.

In the context of synthesizing this compound, C-H functionalization could theoretically be applied to a pre-existing methoxypyridine or bromomethoxypyridine core. For instance, a directed C-H fluorination or bromination could be envisioned, although controlling the regioselectivity to target the specific C-2 and C-3 positions would be a primary challenge. Researchers have developed strategies for meta-C-H functionalization of pyridines by employing a temporary de-aromatization of the ring, which reverses its electronic properties and allows for selective substitution at positions that are typically difficult to access. uni-muenster.de Such advanced methods highlight the potential of C-H activation to provide more efficient pathways to polysubstituted pyridines.

Electrophilic and Nucleophilic Fluorination Techniques

The introduction of a fluorine atom is a critical step in the synthesis of this compound. Fluorination is broadly achieved through two main pathways: electrophilic and nucleophilic fluorination. alfa-chemistry.comsigmaaldrich.com

Electrophilic Fluorination involves the reaction of a carbon-centered nucleophile, such as an electron-rich aromatic ring or enolate, with an electrophilic fluorine source ("F+"). wikipedia.org Historically, highly toxic and reactive elemental fluorine was used, but it has been largely superseded by safer and more stable reagents containing a nitrogen-fluorine (N-F) bond. wikipedia.orgsigmaaldrich.com These N-F reagents are designed with electron-withdrawing groups attached to the nitrogen, which decreases the electron density on the fluorine atom and enhances its electrophilicity. wikipedia.org This method is particularly well-suited for the late-stage functionalization of complex molecules. alfa-chemistry.com

Nucleophilic Fluorination employs a nucleophilic fluoride source (F-), such as potassium fluoride (KF) or cesium fluoride (CsF), to displace a leaving group on the substrate in an SN2 or SNAr reaction. alfa-chemistry.comsigmaaldrich.com This cost-effective method is suitable for large-scale production. alfa-chemistry.com Another approach involves the diazotization of an amino group, followed by displacement with fluoride, a reaction often seen in the synthesis of fluorinated pyridines. A patent describes a process where 2-methoxy-5-aminopyridine is converted to a diazonium intermediate and subsequently reacted with a fluorination reagent to produce 2-methoxy-5-fluoropyridine, which is then brominated. google.com

A combined approach involves the direct C-H fluorination of a pyridine ring using an electrophilic reagent like silver(II) fluoride (AgF2), followed by nucleophilic aromatic substitution of the newly installed fluoride. nih.govacs.org This sequence allows for the functionalization of positions alpha to the ring nitrogen. nih.gov The choice between electrophilic and nucleophilic methods depends on the available starting materials, the electronic properties of the substrate, and the desired regioselectivity.

| Technique | Reagent Class | Common Examples | Typical Application |

|---|---|---|---|

| Electrophilic Fluorination | N-F Reagents | Selectfluor®, NFSI (N-fluorobenzenesulfonimide) | Fluorination of electron-rich aromatics, enolates. alfa-chemistry.comwikipedia.org |

| Nucleophilic Fluorination | Inorganic Fluorides | Potassium Fluoride (KF), Cesium Fluoride (CsF) | Displacement of leaving groups (e.g., halides, sulfonates). alfa-chemistry.com |

| Nucleophilic Fluorination | HF Complexes | HF/Pyridine (Olah's Reagent) | Displacement of amino groups via diazotization. alfa-chemistry.com |

Stereochemical Control and Regioselectivity in Synthesis

For an aromatic compound like this compound, synthetic control is dominated by regioselectivity—the ability to introduce substituents at the correct positions on the pyridine ring. Stereochemical considerations are generally not a factor for the final aromatic product, but they can be relevant in certain synthetic approaches that involve non-aromatic intermediates, such as the dearomatization strategies used for C-H functionalization. uni-muenster.deacs.org

Achieving the specific 2, 3, 6-substitution pattern requires careful planning of the reaction sequence, leveraging the directing effects of the substituents and the inherent reactivity of the pyridine ring. The nitrogen atom strongly deactivates the ring towards electrophilic substitution, particularly at the C-2, C-4, and C-6 positions. Conversely, it facilitates nucleophilic substitution at these same positions.

The synthesis must therefore navigate these electronic effects. For example:

Fluorination Selectivity: In the fluorination of 3-substituted pyridines with reagents like AgF2, there is often exclusive selectivity for C-H fluorination at the 2-position, adjacent to the nitrogen. acs.org This predictable regioselectivity is a powerful tool for building the desired scaffold.

Directing Group Effects: A methoxy group at the C-6 position would act as an activating, ortho-para directing group for electrophilic substitution. However, its influence must be considered in competition with the powerful deactivating effect of the ring nitrogen.

Sequential Halogenation: A common strategy involves introducing the substituents in a stepwise manner. For instance, one might start with a 3-hydroxypyridine, which can be brominated at the C-2 position and subsequently methylated to form a 2-bromo-3-methoxypyridine intermediate. prepchem.com Subsequent fluorination would then need to be directed to the C-3 position, or the sequence of steps would need to be altered. A patent for a related compound starts with 2-methoxy-5-aminopyridine, converts the amino group to fluorine, and then performs a bromination reaction to achieve the final substitution pattern. google.com

Ultimately, the successful synthesis relies on a multi-step sequence where the regiochemical outcome of each reaction is precisely controlled to build the target molecule.

Process Intensification and Scalability Considerations for Production

Transitioning the synthesis of this compound from a laboratory setting to industrial-scale production requires consideration of process intensification (PI). PI aims to develop innovative equipment and techniques that lead to cheaper, safer, and more sustainable manufacturing processes by substantially decreasing equipment volume, energy consumption, or waste formation. researchgate.net

A key technology in process intensification is the shift from traditional batch reactors to continuous flow processing, often using micro- or mesofluidic reactors. beilstein-journals.org This approach offers significant advantages for the synthesis of specialty chemicals like substituted pyridines. wur.nl

Key benefits of flow chemistry for scalability include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, which can improve reaction yields and selectivities. wur.nl

Improved Safety: Performing hazardous reactions, such as those involving toxic reagents or generating highly exothermic events, is safer in a continuous flow setup. The small reactor volume limits the amount of hazardous material present at any given moment. researchgate.net

Scalability: Increasing production capacity in a flow system is often a matter of running the reactor for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up large batch reactors. beilstein-journals.org

Microwave-assisted synthesis, particularly in a continuous flow setup, represents another powerful PI tool that can dramatically reduce reaction times and improve yields for heterocyclic synthesis. beilstein-journals.org For the production of this compound, steps such as fluorination or bromination could be adapted to a continuous flow process to improve control, safety, and consistency.

| Parameter | Traditional Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat Transfer | Limited by vessel surface area; potential for hot spots. | Excellent; high surface-area-to-volume ratio allows precise control. wur.nl |

| Safety | Large quantities of reagents and products present risk. | Small hold-up volume enhances intrinsic safety. researchgate.net |

| Scalability | Requires redesign and re-optimization of large-scale reactors. | Achieved by longer run times or parallelization ("numbering-up"). beilstein-journals.org |

| Mixing | Can be inefficient, leading to lower selectivity. | Rapid and efficient mixing improves reaction kinetics and selectivity. researchgate.net |

| Process Control | Slower response to parameter changes. | Fast response times allow for fine-tuning and optimization. |

Reactivity and Reaction Mechanisms of 2 Bromo 3 Fluoro 6 Methoxypyridine

Differential Reactivity of Halogen Atoms on the Pyridine (B92270) Core

The pyridine ring is inherently electron-deficient, a characteristic that is further modulated by the electronic effects of its substituents. The positions of the bromine, fluorine, and methoxy (B1213986) groups on the 2-Bromo-3-fluoro-6-methoxypyridine ring system are critical in determining which sites are most susceptible to chemical transformation.

Reactivity at the C-2 Bromine Position

The bromine atom at the C-2 position is activated towards nucleophilic attack due to its location ortho to the ring nitrogen. The nitrogen atom acts as an electron sink, stabilizing the negatively charged intermediate formed during nucleophilic aromatic substitution (SNAr). This activation makes the C-2 position a primary site for substitution reactions. Furthermore, the C-Br bond is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.

Reactivity at the C-3 Fluorine Position

Fluorine at the C-3 position is generally less reactive towards traditional SNAr displacement compared to the bromine at C-2. Attack at the C-3 position does not receive the same degree of stabilization from the ring nitrogen for the resulting anionic intermediate. stackexchange.com However, the high electronegativity of fluorine makes it a good leaving group in certain contexts, particularly when the attacking nucleophile is strong or when the reaction is facilitated by specific catalysts. In some cases, the substitution of fluoride (B91410) is preferred over other halogens due to the strength of the carbon-fluorine bond, which can influence reaction pathways. acs.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is a key reaction class for substituted pyridines, proceeding through a distinct mechanism that leverages the electronic properties of the heterocyclic ring.

Mechanism and Scope of SNAr at Pyridine Centers

The SNAr mechanism in pyridines follows a two-step addition-elimination pathway. pearson.com A nucleophile attacks an electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pearson.comwikipedia.org The electron-withdrawing nitrogen atom in the pyridine ring is crucial for stabilizing this intermediate, especially when the attack occurs at the ortho (C-2, C-6) or para (C-4) positions. stackexchange.comwikipedia.org The reaction is completed by the departure of the leaving group, which restores the aromaticity of the ring. The scope of SNAr reactions on pyridines is broad, accommodating a variety of nucleophiles and leaving groups. nih.gov

Table 1: General SNAr Mechanism

| Step | Description |

|---|---|

| 1. Nucleophilic Addition | A nucleophile attacks the carbon atom bonded to the leaving group, forming a tetrahedral intermediate (Meisenheimer complex). The negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring. |

| 2. Elimination | The leaving group departs, and the aromaticity of the pyridine ring is restored. |

Competition Between Halogen Displacements

In this compound, there is a competition between the displacement of the bromide at C-2 and the fluoride at C-3. Typically, the C-2 position is more reactive towards SNAr due to the superior stabilization of the Meisenheimer intermediate by the adjacent nitrogen atom. stackexchange.com The C-2 position is "ortho" to the ring nitrogen, which can effectively delocalize the negative charge of the intermediate through resonance. stackexchange.com In contrast, attack at the C-3 position does not allow for this direct resonance stabilization by the nitrogen.

Therefore, nucleophilic attack will preferentially occur at the C-2 position, leading to the displacement of the bromide ion. However, the reaction's regioselectivity can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature. For instance, hard nucleophiles might show a different selectivity profile compared to soft nucleophiles. While the general principle favors C-2 substitution, specific reaction conditions could potentially lead to substitution at the C-3 position, though this is generally less common.

Table 2: Factors Influencing Halogen Displacement

| Factor | Influence on Reactivity |

|---|---|

| Position on Pyridine Ring | C-2 and C-4 positions are electronically activated towards SNAr due to resonance stabilization of the intermediate by the nitrogen atom. stackexchange.comstackexchange.com |

| Nature of Halogen | While fluorine is more electronegative, bromine is often a better leaving group in SNAr reactions under many conditions. |

| Nucleophile Strength | Stronger nucleophiles can increase the rate of substitution and may influence selectivity. |

| Reaction Conditions | Temperature and solvent can alter the reaction kinetics and the relative rates of competing pathways. |

Metal-Catalyzed Coupling Reactions as Transformative Pathways

Metal-catalyzed cross-coupling reactions are paramount in modern organic synthesis, and for this compound, they represent the most significant avenues for structural modification. The carbon-bromine bond at the 2-position is the primary site for these reactions, readily participating in oxidative addition to low-valent transition metal catalysts, most commonly palladium complexes. This initiates catalytic cycles that allow for the introduction of a wide array of substituents.

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester derivative. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the organoboron species. wikipedia.orglibretexts.org The general mechanism involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org

For this compound, the C-Br bond is highly susceptible to oxidative addition. Numerous studies on 2-bromopyridines demonstrate their utility in Suzuki couplings to produce 2-arylpyridines, which are important structural motifs in pharmaceuticals and materials science. researchgate.netclaremont.edu The reaction conditions are generally mild and tolerant of various functional groups. The choice of ligand, base, and solvent can be optimized to achieve high yields.

Table 1: Representative Suzuki-Miyaura Coupling Reactions Illustrative examples based on typical conditions for 2-bromopyridine (B144113) substrates.

| Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Phenyl-3-fluoro-6-methoxypyridine |

| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2-(4-Methylphenyl)-3-fluoro-6-methoxypyridine |

| Thiophene-2-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 2-(Thiophen-2-yl)-3-fluoro-6-methoxypyridine |

| Pyrimidine-5-boronic acid | XPhos Pd G2 | K₃PO₄ | THF/H₂O | 2-(Pyrimidin-5-yl)-3-fluoro-6-methoxypyridine |

The Buchwald-Hartwig amination has become a cornerstone of C-N bond formation, allowing for the coupling of aryl halides with a vast range of primary and secondary amines. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction typically employs a strong, non-nucleophilic base, such as sodium tert-butoxide, and specialized, bulky electron-rich phosphine (B1218219) ligands that facilitate both the oxidative addition and the final reductive elimination steps. organic-chemistry.orgresearchgate.net

The C-Br bond of this compound is an excellent electrophilic partner for this transformation. Practical methods for the amination of various 2-bromopyridines have been extensively developed, including couplings with volatile amines in sealed tubes, highlighting the robustness of this reaction. nih.govchemspider.com The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., BINAP, XPhos) is critical for achieving high efficiency and broad substrate scope. wikipedia.orgresearchgate.net

Table 2: Representative Buchwald-Hartwig Amination Reactions Illustrative examples based on established protocols for 2-bromopyridines.

| Amine | Catalyst/Ligand | Base | Solvent | Product |

| Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 4-(3-Fluoro-6-methoxypyridin-2-yl)morpholine |

| Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 1,4-Dioxane | N-phenyl-3-fluoro-6-methoxypyridin-2-amine |

| Benzylamine | Pd(OAc)₂ / RuPhos | K₂CO₃ | t-BuOH | N-benzyl-3-fluoro-6-methoxypyridin-2-amine |

| Pyrrolidine | Pd(PPh₃)₄ | LiHMDS | THF | 2-(Pyrrolidin-1-yl)-3-fluoro-6-methoxypyridine |

Beyond the Suzuki and Buchwald-Hartwig reactions, several other cross-coupling methods are instrumental in the functionalization of pyridines.

Sonogashira Coupling: This reaction enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org It is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. organic-chemistry.orgyoutube.com The reaction proceeds under mild conditions and is a fundamental tool for synthesizing arylalkynes and conjugated enynes. wikipedia.org The coupling of 2-amino-3-bromopyridines with various terminal alkynes has been shown to proceed in moderate to excellent yields, suggesting that this compound would be a highly suitable substrate for this transformation. researchgate.net

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org A key advantage is the high reactivity of organozinc compounds, which often allows reactions to proceed under mild conditions. wikipedia.org This method is particularly effective for synthesizing substituted bipyridines from 2-bromo- or 2-chloropyridines and tolerates a wide range of functional groups. organic-chemistry.orgorgsyn.org

Stille Coupling: The Stille reaction couples an organohalide with an organotin (stannane) reagent, catalyzed by palladium. organic-chemistry.orgwikipedia.org While the toxicity of tin compounds is a drawback, stannanes are stable and tolerant of many functional groups. libretexts.org The reactivity of the C-Br bond in this compound makes it a prime candidate for Stille coupling. Studies on the chemoselectivity of bromophenyl triflates show that C-Br bonds generally undergo oxidative addition to palladium much more readily than C-Otf bonds, underscoring the expected reactivity at the C2 position. nih.gov

Table 3: Representative Sonogashira, Negishi, and Stille Coupling Reactions Illustrative examples based on general procedures for related halopyridines.

| Reaction | Coupling Partner | Catalyst/Ligand | Product |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | 2-(Phenylethynyl)-3-fluoro-6-methoxypyridine |

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ | 2-Phenyl-3-fluoro-6-methoxypyridine |

| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | 2-Vinyl-3-fluoro-6-methoxypyridine |

| Sonogashira | Ethynyltrimethylsilane | Pd(OAc)₂ / PPh₃ / CuI | 2-((Trimethylsilyl)ethynyl)-3-fluoro-6-methoxypyridine |

| Negishi | (Thiophen-2-yl)zinc bromide | Pd(dppf)Cl₂ | 2-(Thiophen-2-yl)-3-fluoro-6-methoxypyridine |

Electrophilic Functionalization of the Pyridine Ring

Electrophilic aromatic substitution is a hallmark reaction for many aromatic compounds, but it is challenging for pyridine and its derivatives. The lone pair of electrons on the ring nitrogen atom readily coordinates with electrophiles and Lewis acids, leading to the formation of a pyridinium (B92312) salt. This deactivates the ring system to an even greater extent than it already is due to the inherent electron-deficient nature of pyridine. The presence of two electron-withdrawing halogen atoms in this compound further deactivates the ring, making classical electrophilic substitutions like nitration or Friedel-Crafts reactions exceptionally difficult and generally impractical. libretexts.org

While the methoxy group at the C6 position is an activating group, its effect is often insufficient to overcome the strong deactivation by the ring nitrogen and the halogens. Any forced electrophilic attack would likely be unselective and require harsh conditions. Consequently, the synthetic utility of electrophilic functionalization on the this compound ring itself is highly limited. Functionalization is almost exclusively achieved via the metal-catalyzed coupling at the bromine site or, potentially, through nucleophilic aromatic substitution (SNAr), where a strong nucleophile displaces the fluorine atom at the C3 position. sci-hub.seyoutube.com

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Characteristic Fragmentation Pathways and Isotopic Patterns

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. For 2-Bromo-3-fluoro-6-methoxypyridine (C₆H₅BrFNO), the monoisotopic mass is 204.95386 Da uni.lu.

A key feature in the mass spectrum of this compound is its distinctive isotopic pattern, caused by the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in two prominent peaks in the molecular ion region of the spectrum: the molecular ion peak (M+) and an M+2 peak of almost equal intensity miamioh.edu. This 1:1 ratio for M+ and M+2 is a classic indicator of a monobrominated compound.

The fragmentation of this compound under electron impact (EI) ionization is expected to follow pathways common to substituted pyridines and halogenated aromatic compounds. The pyridine (B92270) ring itself is relatively stable sapub.org. Common fragmentation pathways would likely involve the initial loss of substituents or small neutral molecules.

Plausible Fragmentation Pathways:

Loss of a Methyl Radical: The molecular ion may first lose a methyl radical (•CH₃) from the methoxy (B1213986) group to form a stable radical cation.

[M]+• → [M - CH₃]+ + •CH₃

Loss of Carbon Monoxide: Following the loss of the methyl group, the resulting ion may expel a molecule of carbon monoxide (CO).

[M - CH₃]+ → [M - CH₃ - CO]+• + CO

Loss of Bromine: A primary fragmentation pathway for bromo compounds is the cleavage of the C-Br bond, resulting in the loss of a bromine radical miamioh.edu.

[M]+• → [M - Br]+ + •Br

Loss of HBr: The elimination of a hydrogen bromide (HBr) molecule is also a common fragmentation pattern for bromo compounds miamioh.edu.

The following table summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments.

| Ion/Fragment | Formula | Predicted m/z | Description |

| [M]+• | C₆H₅⁷⁹BrFNO | 204.95 | Molecular ion with ⁷⁹Br |

| [M+2]+• | C₆H₅⁸¹BrFNO | 206.95 | Molecular ion with ⁸¹Br |

| [M - CH₃]+ | C₅H₂⁷⁹BrFNO | 190.94 | Loss of a methyl radical |

| [M - Br]+ | C₆H₅FNO | 126.03 | Loss of a bromine radical |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of specific vibrational modes. This technique is highly effective for identifying the functional groups present in a molecule msu.edu. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its aromatic ring and substituent groups.

Identification of Characteristic Functional Group Vibrations

Key Vibrational Modes:

Aromatic C-H Stretching: Aromatic compounds typically show C-H stretching vibrations in the region of 3100-3000 cm⁻¹ vscht.czlibretexts.org.

Aliphatic C-H Stretching: The methyl group (CH₃) of the methoxy substituent will exhibit symmetric and asymmetric C-H stretching absorptions between 2960 and 2850 cm⁻¹ libretexts.orgpressbooks.pub.

C=C and C=N Ring Stretching: The pyridine ring contains both C=C and C=N bonds, which give rise to a series of characteristic stretching bands between 1600 cm⁻¹ and 1400 cm⁻¹ libretexts.org.

C-O Stretching: The stretching vibration of the aryl ether C-O bond is expected to produce a strong band in the 1250-1000 cm⁻¹ range.

C-F Stretching: The carbon-fluorine bond gives a strong, characteristic absorption, typically found in the 1400-1000 cm⁻¹ region.

C-Br Stretching: The carbon-bromine stretching vibration occurs at lower frequencies and is usually observed in the fingerprint region, below 700 cm⁻¹.

The following table details the expected IR absorption bands for the key functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium to Weak |

| C=C & C=N Stretch | 1600 - 1400 | Medium to Strong | |

| Methoxy Group | C-H Stretch (asymmetric/symmetric) | 2960 - 2850 | Medium |

| C-O Stretch (Aryl Ether) | 1275 - 1200 | Strong | |

| Halogens | C-F Stretch | 1400 - 1000 | Strong |

| C-Br Stretch | < 700 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of photons promotes electrons from a ground electronic state to a higher energy excited state tanta.edu.eg. The chromophores within a molecule—the parts responsible for light absorption—determine the wavelengths at which absorption occurs tanta.edu.egslideshare.net.

Analysis of Aromatic Chromophores and Substituent Effects

The primary chromophore in this compound is the substituted pyridine ring. Like benzene, pyridine has a conjugated π-system and can undergo π → π* electronic transitions libretexts.org. Due to the presence of the nitrogen atom's non-bonding electrons, pyridine-based compounds can also exhibit n → π* transitions, which are typically of lower energy and intensity than π → π* transitions slideshare.netlibretexts.org.

The substituents on the pyridine ring—bromo, fluoro, and methoxy groups—act as auxochromes. Auxochromes are groups that modify the absorption characteristics (wavelength and intensity) of a chromophore.

Methoxy Group (-OCH₃): This is an electron-donating group that can extend the conjugation of the π-system through resonance. This effect stabilizes the excited state more than the ground state, leading to a bathochromic shift (a shift to a longer wavelength, λmax).

Halogen Groups (-Br, -F): Halogens have a dual effect. They are electron-withdrawing through induction but can be electron-donating through resonance due to their lone pairs of electrons. The resonance effect often dominates in UV-Vis spectroscopy, typically resulting in a bathochromic shift relative to the unsubstituted pyridine ring.

The combined influence of these substituents is expected to shift the absorption bands of the pyridine chromophore to longer wavelengths compared to pyridine itself. The primary absorption bands would be due to π → π* transitions, with a weaker, lower-energy band possibly resulting from an n → π* transition.

| Transition Type | Involved Orbitals | Expected Wavelength Region | Characteristics |

| π → π | π bonding to π antibonding | 200 - 300 nm | High intensity (high molar absorptivity, ε) |

| n → π | Non-bonding (N lone pair) to π antibonding | > 280 nm | Low intensity (low molar absorptivity, ε) |

Computational and Theoretical Studies on 2 Bromo 3 Fluoro 6 Methoxypyridine

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

No research employing molecular dynamics simulations to study the dynamic properties or intermolecular interactions of 2-Bromo-3-fluoro-6-methoxypyridine has been published.

Structure-Reactivity Relationships Derived from Theoretical Models

In the absence of theoretical models and computational data, no structure-reactivity relationships for this compound have been established or discussed in the scientific literature.

The field of computational chemistry provides invaluable insights into the behavior of molecules. However, for this compound, such detailed theoretical investigations have yet to be published or made publicly accessible. Future research in this area would be necessary to elucidate the fundamental chemical and physical properties of this compound from a computational perspective.

Applications of 2 Bromo 3 Fluoro 6 Methoxypyridine As a Versatile Synthetic Building Block

Role in the Synthesis of Complex Heterocyclic Architectures

The inherent reactivity of the pyridine (B92270) core, combined with the distinct properties of its substituents, makes 2-Bromo-3-fluoro-6-methoxypyridine a powerful tool for synthetic chemists. The bromine atom serves as a handle for various cross-coupling reactions, while the fluorine and methoxy (B1213986) groups influence the electronic properties and reactivity of the ring, enabling the synthesis of a wide array of intricate heterocyclic structures.

Preparation of Functionalized Pyridine Derivatives

The bromine atom at the 2-position of this compound is particularly amenable to palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

One of the most widely employed transformations is the Suzuki-Miyaura cross-coupling reaction . This reaction allows for the introduction of a variety of aryl, heteroaryl, and alkyl groups at the 2-position of the pyridine ring by reacting this compound with a suitable boronic acid or boronic ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, and reaction conditions can be tailored to achieve high yields and selectivity for a broad range of substrates. nih.govmdpi.com

Another pivotal reaction is the Buchwald-Hartwig amination . This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond, enabling the introduction of primary and secondary amines at the 2-position. This method is instrumental in the synthesis of various aminopyridine derivatives, which are common motifs in pharmaceuticals and other biologically active compounds. The use of specialized phosphine (B1218219) ligands is often crucial for the success of these transformations, especially with challenging substrates. georgiasouthern.edunih.govrsc.org

The reactivity of the bromo-substituent also allows for other important transformations such as Sonogashira coupling for the introduction of alkyne moieties and Stille coupling for the formation of carbon-carbon bonds with organotin reagents. These reactions further expand the toolbox for creating a diverse library of functionalized pyridine derivatives from this versatile starting material.

| Reaction Type | Reactant | Product | Key Features |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl/Alkyl Boronic Acid | 2-Aryl/Heteroaryl/Alkyl-3-fluoro-6-methoxypyridine | Formation of C-C bonds; wide substrate scope. |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | 2-Amino-3-fluoro-6-methoxypyridine Derivatives | Formation of C-N bonds; synthesis of aminopyridines. |

| Sonogashira Coupling | Terminal Alkyne | 2-Alkynyl-3-fluoro-6-methoxypyridine | Formation of C-C triple bonds; introduction of alkyne groups. |

| Stille Coupling | Organotin Reagent | 2-Substituted-3-fluoro-6-methoxypyridine | Formation of C-C bonds; mild reaction conditions. |

Construction of Fused and Bridged Polycyclic Systems

The functional groups on this compound can be strategically manipulated to construct more complex fused and bridged polycyclic systems. These intricate structures are often found in natural products and medicinally important compounds.

While direct examples of using this compound for the synthesis of fused systems are not extensively documented in readily available literature, the functional handles present on the molecule provide clear pathways for such transformations. For instance, after a cross-coupling reaction to introduce a suitable functional group at the 2-position, intramolecular cyclization reactions can be envisioned.

For example, if an ortho-functionalized aryl group is introduced via a Suzuki coupling, a subsequent intramolecular reaction, such as a cyclization involving the methoxy group or the fluorine atom, could lead to the formation of a fused heterocyclic system. The development of novel synthetic methodologies is a continuing area of research, and the application of this compound in the construction of such complex scaffolds holds significant potential. science.gov

Intermediate in the Development of Advanced Materials

The unique electronic properties imparted by the fluorine and methoxy substituents, combined with the synthetic versatility of the bromo group, make this compound an attractive intermediate for the development of advanced materials with tailored properties.

Precursor for Organic Electronic Materials

While specific research detailing the direct use of this compound as a precursor for organic electronic materials is limited, its structural features are highly relevant to this field. Pyridine-based materials are widely investigated for their applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The introduction of a fluorinated methoxypyridine unit into a larger conjugated system can significantly influence the material's electronic properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, affects the material's performance in electronic devices. The bromo-functionality allows for the incorporation of this building block into larger polymeric or small-molecule systems through cross-coupling reactions. For instance, it could be used to synthesize components of hole or electron transport layers in OLEDs. ossila.com

Components for Specialty Polymers

Similar to its potential in organic electronics, this compound can serve as a monomer or a precursor for monomers used in the synthesis of specialty polymers. The incorporation of the fluorinated methoxypyridine unit into a polymer backbone can impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics.

Through polymerization reactions involving the bromo-functionality, for example, in palladium-catalyzed polymerization reactions like Suzuki polycondensation, polymers containing the 3-fluoro-6-methoxypyridine unit can be synthesized. These polymers could find applications in areas such as high-performance plastics, membranes, or as functional materials in various technological fields.

Strategic Building Block in Agrochemical Research and Development (as a synthetic intermediate)

Halogenated pyridine derivatives are a cornerstone in the agrochemical industry, with many commercial pesticides and herbicides containing this structural motif. The presence of fluorine atoms, in particular, can enhance the biological activity and metabolic stability of a molecule.

The bromo group allows for the introduction of various substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) to optimize the desired pesticidal or herbicidal activity. The fluoro and methoxy groups can influence the molecule's lipophilicity, polarity, and binding affinity to its biological target. Therefore, this compound is a valuable intermediate for the discovery and development of new and effective crop protection agents.

Ligand Design and Coordination Chemistry

The utility of a chemical compound as a precursor for the design of ligands is a critical aspect of its synthetic value, particularly in the fields of coordination chemistry and catalysis. Ligands, which are molecules that bind to a central metal atom to form a coordination complex, play a pivotal role in determining the properties and reactivity of the resulting metal complex. The electronic and steric properties of a ligand can be fine-tuned by modifying its constituent building blocks.

In the context of this compound, its structure features several potential coordination sites and reactive positions—namely the pyridine nitrogen, the bromo substituent, and the fluoro and methoxy groups which can influence the electron density of the pyridine ring. The bromine atom, in particular, could serve as a handle for further synthetic modifications, such as cross-coupling reactions, to introduce more complex functionalities capable of metal coordination.

However, a review of available scientific literature and chemical databases does not currently provide specific examples or detailed research findings on the application of this compound as a direct precursor for ligand synthesis or in the field of coordination chemistry. While related methoxypyridine derivatives have been investigated for their roles in various applications, including as modulators of biological targets, the specific use of this compound in ligand design remains an area that is not documented in the public domain. nih.gov

For instance, research has been conducted on the synthesis of ligands from other substituted bromopyridines, such as 2-Bromo-6-methylaminopyridine and 2,6-Dibromopyridine, for the formation of extended metal atom chains (EMACs). georgiasouthern.edugeorgiasouthern.edu These studies highlight the general utility of the bromopyridine scaffold in creating ligands for multinuclear metal complexes. georgiasouthern.edugeorgiasouthern.edu Similarly, other methoxypyridine derivatives, like 6-bromo-2-methoxy-3-aminopyridine, have been synthesized as intermediates for biologically active molecules. nih.gov

Despite the theoretical potential of this compound in coordination chemistry, there is a lack of published studies detailing its use to create specific ligands or the characterization of their corresponding metal complexes. Therefore, this section cannot be populated with detailed research findings or data tables at this time. Further research would be required to explore and establish its role as a versatile building block in ligand design.

Future Perspectives and Emerging Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of highly substituted pyridines often involves multi-step procedures with harsh conditions and the use of hazardous reagents. ijarsct.co.in Future research is focused on developing more sustainable and efficient methods, aligning with the principles of green chemistry. nih.gov Key areas of development include:

One-Pot Multicomponent Reactions (MCRs): MCRs are being increasingly explored for the synthesis of complex pyridine (B92270) derivatives in a single step from simple precursors, which reduces waste and improves efficiency. researchgate.net The development of novel MCRs could provide a more direct route to the 2-bromo-3-fluoro-6-methoxy-pyridine core or its analogs.

Green Catalysts and Solvents: There is a significant push to replace traditional catalysts and solvents with more environmentally friendly alternatives. rsc.org Research into using ionic liquids, which can act as both solvent and catalyst, is showing promise for improving the efficiency, yield, and selectivity of pyridine synthesis under milder conditions. benthamscience.com Similarly, the development of recyclable heterogeneous catalysts, such as metal-organic frameworks (MOFs) or functionalized nanoparticles, offers a path to more sustainable manufacturing processes. acs.org

Alternative Energy Sources: Microwave-assisted and ultrasound-assisted synthesis are emerging as powerful tools in green chemistry. ijarsct.co.innih.gov These techniques can significantly reduce reaction times, increase yields, and lower energy consumption compared to conventional heating methods. nih.gov Applying these technologies to the synthesis of 2-Bromo-3-fluoro-6-methoxypyridine could lead to more economical and sustainable production.

A summary of green chemistry approaches applicable to pyridine synthesis is presented below.

| Green Chemistry Approach | Description | Potential Advantages |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to form a complex product. | Reduced waste, shorter synthesis time, increased efficiency. researchgate.net |

| Green Catalysts | Utilizing biocatalysts (enzymes) or recyclable heterogeneous catalysts. | Milder reaction conditions, high selectivity, catalyst reusability. ijarsct.co.inacs.org |

| Eco-Friendly Solvents | Replacing hazardous organic solvents with water, ionic liquids, or deep eutectic solvents. rsc.orgbenthamscience.com | Reduced environmental impact, improved safety, potential for novel reactivity. benthamscience.com |

| Microwave/Ultrasound Assistance | Using alternative energy sources to drive chemical reactions. | Shorter reaction times, higher yields, lower energy consumption. ijarsct.co.innih.gov |

Exploration of Novel Reactivity Patterns and Selectivities

The electronic nature of the pyridine ring, modified by the competing electron-withdrawing effects of the bromo and fluoro groups and the electron-donating methoxy (B1213986) group, presents a rich landscape for exploring novel chemical reactions. Future research will likely focus on exploiting the unique reactivity of this scaffold.

Advanced Cross-Coupling Reactions: While palladium-catalyzed cross-coupling reactions are standard for C-C bond formation at the C-Br position, there are still challenges, particularly with pyridine substrates. nih.gov A promising area of research is the use of alternative nucleophilic coupling partners, such as pyridine sulfinates, which have shown exceptional scope and utility, overcoming the stability and reactivity issues often associated with pyridine-2-boronates. nih.govsigmaaldrich.com This could enable the efficient synthesis of a wider range of biaryl compounds derived from this compound.

Transition-Metal-Free Coupling: To further enhance sustainability and reduce costs, transition-metal-free cross-coupling reactions are being developed. ynu.edu.cn These methods, often facilitated by Lewis acids or other promoters, could provide new pathways for the alkynylation or alkylation of the pyridine ring.

Selective C-H Functionalization: Direct C-H functionalization is a powerful strategy for streamlining synthesis by avoiding the need for pre-functionalized starting materials. Future work may focus on developing methods to selectively activate and functionalize the remaining C-H bonds on the pyridine ring of this compound, offering new avenues for diversification.

Integration into Automated Synthesis Platforms and Flow Chemistry

The need to rapidly synthesize and screen libraries of compounds for drug discovery and materials science has driven the adoption of automated synthesis and flow chemistry. The unique properties of building blocks like this compound make them ideal candidates for these high-throughput technologies.

The integration of pyridine-based building blocks into automated platforms is already underway, enabling the rapid generation of compound libraries for screening. researchgate.net Fully automated synthesis of complex molecules, including radiolabelled pyridine-based agents, has been demonstrated, showcasing the potential for high-yield, reproducible production. nih.gov Flow chemistry, in particular, offers advantages in terms of safety, scalability, and precise control over reaction conditions, which is especially beneficial for reactions that are difficult to manage in traditional batch processes.

Advanced Computational Modeling for Predictive Synthesis and Property Engineering

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules. nih.gov For this compound, computational modeling offers several avenues for future research:

Predicting Reactivity: DFT calculations can be used to model reaction pathways and transition states for various reactions, such as nucleophilic aromatic substitution (SNAr). researchgate.netresearchgate.net This allows researchers to predict the most likely sites of reaction and to design substrates with enhanced reactivity or selectivity. For example, computational studies on halopyridines help in understanding their electronic structure and potential for dissociation upon electron attachment. uniba.skmostwiedzy.pl

Structure-Reactivity Relationships: By calculating electronic properties like molecular electrostatic potential and frontier molecular orbitals, researchers can build structure-reactivity relationship models. oberlin.edu These models can predict how different substituents on the pyridine ring will influence the rate and outcome of chemical reactions.

Engineering Molecular Properties: Computational tools can be used to predict the physical, chemical, and biological properties of derivatives of this compound. This in silico approach allows for the rational design of new molecules with desired characteristics, such as specific binding affinities for a biological target or particular photophysical properties, before committing to their synthesis.

The table below summarizes key parameters that can be investigated using DFT.

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Calculation of electronic structure and reaction pathways. | Understanding of reactivity, reaction mechanisms, and kinetic barriers. researchgate.netresearchgate.net |

| Molecular Electrostatic Potential (ESP) | Mapping of charge distribution on the molecular surface. | Identification of electrophilic and nucleophilic sites for reactions. nih.gov |

| Frontier Molecular Orbital (HOMO/LUMO) Analysis | Analysis of the highest occupied and lowest unoccupied molecular orbitals. | Prediction of charge transfer capabilities and electronic transitions. nih.gov |

Investigation of Non-Covalent Interactions in Derivative Design

Non-covalent interactions are critical in determining the three-dimensional structure of molecules and their interactions with biological targets or other molecules in a material. rsc.org The fluorine, bromine, and methoxy groups on this compound provide multiple opportunities for engaging in these subtle yet powerful interactions.

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming directional interactions with electron-rich atoms like oxygen or nitrogen. nih.gov This has significant implications for crystal engineering and drug design, as halogen bonds can be used to control the packing of molecules in a solid state or to enhance binding affinity to a protein. Studies have shown that creating a positive charge on a halogenated pyridine ring drastically increases the incidence and strength of halogen bonding. nih.govacs.org

Fluorine-Specific Interactions: The role of organic fluorine in non-covalent interactions is an area of active research. researchgate.net Fluorine can participate in a variety of weak interactions, including hydrogen bonds (C-H···F), and other dipole-dipole interactions that can influence molecular conformation and intermolecular association.

Anion-π and Other Interactions: The electron-deficient nature of halogenated pyridine rings can facilitate anion-π interactions, where an anion is attracted to the face of the aromatic ring. researchgate.net The interplay of these various non-covalent forces will be a key focus for designing the next generation of molecules derived from this compound for applications in supramolecular chemistry and medicinal chemistry.

Q & A

Q. Q1. What are the most reliable synthetic routes for 2-bromo-3-fluoro-6-methoxypyridine, and how do reaction conditions influence yield?

A1. The synthesis typically involves halogenation and functionalization of pyridine scaffolds. For example, bromination at the 2-position can be achieved using N-bromosuccinimide (NBS) in acidic media, while fluorination may employ DAST (diethylaminosulfur trifluoride) or Selectfluor®. Methoxy group introduction often uses nucleophilic substitution with NaOMe/MeOH under reflux. Key factors affecting yield include:

- Temperature control : Excessive heat during fluorination (e.g., >80°C) may lead to decomposition .

- Protecting groups : Temporary protection of reactive sites (e.g., NHBoc) prevents undesired side reactions during sequential halogenation .

- Catalyst selection : Nickel catalysts (e.g., NiCl₂(dppe)) improve coupling efficiency in multi-step syntheses .

Q. Q2. How can regioselectivity challenges in halogenation be addressed for pyridine derivatives like this compound?

A2. Regioselectivity is influenced by electronic and steric effects:

- Directing groups : The methoxy group at the 6-position acts as a strong electron-donating group, directing electrophilic substitution to the 3-position. Bromination at the 2-position may require steric hindrance minimization .

- Meta-directing effects : Fluorine’s electron-withdrawing nature can alter reactivity patterns, necessitating computational modeling (DFT) to predict optimal reaction pathways .

Q. Q3. What analytical techniques are critical for characterizing this compound and its intermediates?

A3.

- NMR spectroscopy : NMR distinguishes fluorine environments, while NMR identifies methoxy protons (δ ~3.8–4.0 ppm) .

- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 220.0) and fragmentation patterns .

- X-ray crystallography : Resolves steric clashes between bromine and methoxy groups in the solid state .

Advanced Research Questions

Q. Q4. How does the electronic interplay between bromine, fluorine, and methoxy groups influence reactivity in cross-coupling reactions?

A4. The substituents create a unique electronic profile:

- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings, with reactivity enhanced by electron-withdrawing fluorine .

- Fluorine : Increases C–Br bond polarization, accelerating oxidative addition to Pd(0) catalysts. However, steric hindrance from the methoxy group may reduce coupling efficiency at the 6-position .

- Methoxy group : Stabilizes intermediates via resonance but may deactivate the pyridine ring toward electrophilic substitution .

Q. Q5. What contradictions exist in reported catalytic systems for functionalizing this compound, and how can they be resolved?

A5. Discrepancies arise in:

- Catalyst compatibility : Some studies report Pd(OAc)₂ as effective for Buchwald-Hartwig amination, while others note ligand decomposition (e.g., XPhos) due to fluorine’s electronegativity. Resolution: Use thermally stable ligands like RuPhos .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote demethylation of the methoxy group. Alternative: Optimize with mixed solvents (THF/H₂O) .

Q. Q6. How can computational chemistry guide the design of derivatives for medicinal or materials science applications?

A6.

- Docking studies : Predict binding affinity of derivatives (e.g., as kinase inhibitors) by modeling interactions with target proteins .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to tailor electronic properties for optoelectronic materials .

- MD simulations : Assess stability of metal-organic frameworks (MOFs) incorporating this compound as a ligand .

Methodological Considerations

Q. Q7. What strategies mitigate decomposition during storage or handling of this compound?

A7.

Q. Q8. How can reaction scalability be improved without compromising purity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.